(R)-1,4-Oxazepan-6-ol hydrochloride is a heterocyclic organic compound characterized by its seven-membered ring structure, which includes one nitrogen atom and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound is synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors. Common starting materials include amino alcohols and epoxides, which undergo reactions under acidic or basic conditions to form the oxazepane ring structure.
(R)-1,4-Oxazepan-6-ol hydrochloride belongs to the class of oxazepane derivatives. It is classified as a heterocyclic compound due to the presence of both nitrogen and oxygen in its ring structure. This classification highlights its relevance in organic synthesis and medicinal chemistry.
The synthesis of (R)-1,4-oxazepan-6-ol typically involves cyclization reactions. One prevalent method includes reacting amino alcohols with epoxides. For instance, (R)-2-amino-1-ethanol can react with ethylene oxide to yield (R)-1,4-oxazepan-6-ol.
This structure contributes to the compound's unique chemical properties and biological activities.
(R)-1,4-Oxazepan-6-ol can participate in several chemical reactions:
These reactions allow for the modification of (R)-1,4-oxazepan-6-ol to create various derivatives with potentially enhanced properties.
The mechanism of action for (R)-1,4-Oxazepan-6-ol involves its interaction with specific biological targets such as enzymes or receptors. The compound can bind to these targets, leading to alterations in their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor functions through binding interactions.
Relevant data indicate that these properties make (R)-1,4-Oxazepan-6-ol suitable for various applications in research and industry.
(R)-1,4-Oxazepan-6-ol hydrochloride has several applications across different fields:
Ring-closing methodologies constitute the primary synthetic pathway to the 1,4-oxazepane scaffold. The 7-endo haloetherification strategy has emerged as a particularly efficient approach for constructing the oxazepane core with high regiochemical fidelity. This method exploits the preferential formation of a seven-membered ring over competing five or six-membered cyclization products through precise stereoelectronic control. When applied to chiral precursors like 1,3-aminoalcohol derivatives, this cyclization demonstrates remarkable diastereoselectivity, preserving or enhancing the existing stereochemical information in the substrate. The reaction proceeds via a bromonium ion intermediate whose conformation dictates the regioselectivity, favoring the 7-endo mode due to reduced ring strain compared to alternative pathways [4].
Alternative cyclization strategies include the ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs-type catalysts. This approach offers significant advantages in terms of functional group tolerance and the ability to construct diverse substitution patterns on the heterocyclic ring. For example, diene substrates containing appropriately protected amine and alcohol functionalities undergo efficient cyclization to form 3,4,5,6-tetrasubstituted 1,4-oxazepines, which can be subsequently reduced to the saturated oxazepane system. The RCM approach enables the formation of benzofused oxazepine derivatives when ortho-disubstituted aromatic systems are incorporated into the diene backbone, expanding structural diversity .
Lactonization pathways provide another strategic approach, particularly valuable for synthesizing carboxyl-functionalized oxazepanes. Immobilization of homoserine derivatives on Wang resin enables solid-phase synthesis of N-phenacyl nitrobenzenesulfonamides. Subsequent cleavage from the polymer support under acidic conditions (TFA) triggers spontaneous cyclization through lactonization, yielding the oxazepanone scaffold. Reduction of the carbonyl functionality then affords the hydroxymethyl-substituted oxazepane core. This method demonstrates excellent regiocontrol but typically yields mixtures of diastereomers that require resolution [8].
Table 1: Comparison of Ring-Closing Methodologies for 1,4-Oxazepane Synthesis
Methodology | Key Intermediate | Ring Size Selectivity | Diastereoselectivity | Functional Group Compatibility |
---|---|---|---|---|
7-Endo Haloetherification | Bromonium ion complex | High (7-endo favored) | Moderate to excellent | Alcohols, alkenes, protected amines |
Ring-Closing Metathesis | Diene with terminal olefins | Moderate to high | Substrate-dependent | Esters, amides, aromatic systems |
Lactonization | N-Phenacyl sulfonamide | High | Low (mixtures formed) | Carboxylic acids, silyl ethers |
Achieving precise stereochemical control represents a pivotal challenge in the synthesis of enantiomerically pure (R)-1,4-Oxazepan-6-ol. The molecule possesses two stereogenic centers, with the C6 alcohol functionality constituting a critical chiral element influencing biological activity. Diastereoselective synthesis leverages existing chiral centers in precursors to control the configuration at C6 through substrate-directed cyclization. For instance, chiral epoxide precursors undergo regioselective ring-opening with amine nucleophiles, establishing the stereochemical relationship between the ring nitrogen and the C6 carbon. Subsequent ring closure under basic conditions yields oxazepanes with defined relative stereochemistry. This approach demonstrates moderate to excellent diastereoselectivity depending on the steric and electronic properties of the epoxide substituents [4] [8].
Chiral pool utilization provides an alternative strategy by incorporating inexpensive, enantiomerically pure natural products as starting materials. L-Homoserine serves as an ideal chiral template, providing the requisite nitrogen and oxygen atoms with fixed stereochemistry. Protection of the carboxylic acid as a tert-butyl ester, followed by activation of the alcohol as a mesylate, enables intramolecular displacement by the nitrogen atom after deprotection. This sequence constructs the oxazepane ring while preserving the original homoserine stereochemistry, typically yielding the (S)-configured alcohol. Stereochemical inversion at the alcohol center through Mitsunobu reaction or oxidation-reduction sequences then affords the desired (R)-enantiomer [8].
The dynamic kinetic resolution of racemic oxazepinones represents an advanced strategy for stereochemical diversification. Enzymatic resolution using lipase catalysts selectively acylates one enantiomer of a racemic alcohol precursor, enabling separation of the diastereomeric esters. Subsequent hydrolysis yields enantiomerically enriched alcohol. This approach demonstrates high enantioselectivity (typically >90% ee) but suffers from maximum 50% theoretical yield unless coupled with in situ racemization [5].
Catalytic asymmetric synthesis has revolutionized access to enantiomerically enriched 1,4-oxazepanes, circumventing the need for resolution or chiral auxiliaries. Organocatalytic strategies employing Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) enable direct enantioselective formation of the oxazepane scaffold. Through enamine/iminium activation, these catalysts facilitate α-functionalization of carbonyl precursors that serve as key intermediates for ring closure. The trifluoromethanesulfonamide-modified spirobicyclic pyrrolidine catalysts demonstrate enhanced stereocontrol in the synthesis of complex heterocycles, achieving enantiomeric excesses exceeding 90% for critical intermediates en route to (R)-1,4-Oxazepan-6-ol derivatives [5].
Transition metal catalysis offers complementary approaches to stereochemical control. Iridium-phosphine complexes modified with chiral ligands such as PHOX (phosphinooxazoline) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyze asymmetric hydrogenation of oxazepine precursors with high enantioselectivity. The three-dimensional quantitative steric-activity relationships (3D-QSSR) combined with molecular field analysis (MFA) enable rational optimization of catalyst structures for specific substrate classes. These computational approaches correlate catalyst steric and electronic parameters with enantioselectivity outcomes, guiding ligand design for improved stereocontrol [9].
Hybrid catalytic systems integrating multiple activation modes represent the cutting edge in stereochemical optimization. An exemplary system combines iridium photoredox catalysis with enamine organocatalysis and hydrogen atom transfer (HAT) catalysis in a synergistic manifold. This multicatalytic approach enables the synthesis of complex α-chiral heterocycles, including functionalized oxazepanes, that would be challenging to access through single-catalyst systems. The method demonstrates remarkable functional group tolerance and achieves enantiomeric excesses up to 98% for structurally diverse targets [5].
Table 2: Catalytic Systems for Enantioselective Oxazepane Synthesis
Catalyst Type | Representative Catalyst | Reaction Type | Achieved ee (%) | Key Advantages |
---|---|---|---|---|
Organocatalyst (Diarylprolinol) | Modified Jørgensen-Hayashi | Enamine alkylation | 91-99 | Metal-free, mild conditions |
Ir-phosphine complex | (R)-BINAP-Ir(cod)BarF | Asymmetric hydrogenation | 85-95 | Broad substrate scope |
Hybrid Ir/organocatalyst | Ir(ppy)₃ + A₃ | Tandem photoredox/enamine | 92-98 | Access to complex substitution |
Chiral phosphoric acid (CPA) | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Ring-opening/cyclization | 80-93 | Bifunctional activation |
The conversion of the free base amine to the hydrochloride salt represents a critical final step in the synthesis of (R)-1,4-Oxazepan-6-ol hydrochloride, significantly impacting the compound's physicochemical properties and pharmaceutical applicability. Salt formation constitutes a two-step process involving proton transfer in solution followed by crystallization. Successful salt formation requires a ΔpKa >3 between the basic nitrogen and the acid (HCl, pKa ≈ -6.3) to ensure complete proton transfer. The hydrochloride salt formation typically employs ethereal HCl solutions (1.0-3.0 equivalents) in aprotic solvents such as acetone or ethyl acetate to minimize dissociation equilibrium. The crystalline product precipitates directly from the reaction mixture, often requiring anti-solvent addition (diethyl ether or hexanes) to complete crystallization [2] [6].
Counterion exchange provides an alternative pathway when the free base proves insufficiently stable for direct HCl salt formation. Initial formation of a carboxylate salt (e.g., citrate or fumarate) stabilizes the compound during purification. Subsequent ion-exchange chromatography or selective crystallization then converts the carboxylate salt to the hydrochloride. This approach requires careful control of solution ionic strength to prevent disproportionation, particularly for hydrochloride salts in chloride-containing media due to the common-ion effect that reduces solubility and promotes reversion to the free base [6].
Crystallization optimization focuses on controlling particle size, polymorphic form, and hydration state to ensure consistent pharmaceutical performance. Parameters such as cooling rate, solvent composition, and additive screening critically impact crystal habit and stability. Hydrochloride salts of amino-oxazepanes typically exhibit lower hygroscopicity compared to free bases, as demonstrated by dynamic vapor sorption (DVS) studies showing minimal mass change (<0.5%) at relative humidities up to 75%. However, accelerated stability studies (40°C/75% RH) reveal that hydrochloride salts may exhibit lower chemical stability than carboxylate salts (e.g., benzoate or malonate), with up to 3% potency loss observed after six months storage, attributed to hydrolytic degradation at the carbamate moiety when present [6].
Structural characterization of the hydrochloride salt employs complementary analytical techniques. Single-crystal X-ray diffraction provides definitive proof of protonation site and crystal packing, revealing characteristic N-H bond lengths of 0.89-0.91 Å for the protonated amine. Rietveld refinement of powder X-ray diffraction patterns confirms phase purity and identifies potential polymorphic impurities below 1% w/w. The hydrochloride salt typically exhibits distinctive differential scanning calorimetry (DSC) endotherms with dehydration events (80-120°C) followed by sharp melting endotherms (180-220°C) and decomposition exotherms above 250°C [6].
Table 3: Salt Formation Techniques for Pharmaceutical Development
Salt Formation Method | Acid Equivalent | Solvent System | Isolation Yield (%) | Critical Quality Attributes |
---|---|---|---|---|
Direct HCl precipitation | 1.05-1.2 eq | Acetone/ethyl acetate | 65-85 | Low hygroscopicity, high crystallinity |
Counterion exchange | 1.5 eq (carboxylic acid) | 2-Propanol/water mixture | 70-75 | Avoids free base isolation, higher purity |
Anti-solvent crystallization | 1.1 eq HCl | THF/hexanes | 80-92 | Controlled particle size distribution |
Vapor diffusion | HCl gas | DCM/pentane | 50-65 | Suitable for single crystal growth |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: